Cas no 1174526-66-9 ((1-Isopropylcyclopropyl)amine)
(1-Isopropylcyclopropyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-isopropylcyclopropanamine
- (1-Isopropylcyclopropyl)amine hydrochloride
- 1-(1-methylethyl)cyclopropanamine
- 1-(propan-2-yl)cyclopropan-1-amine
- ALBB-027281
- EN300-223511
- 1-propan-2-ylcyclopropan-1-amine
- DA-15029
- (1-Isopropylcyclopropyl)amine
- AKOS011972492
- 1174526-66-9
-
- MDL: MFCD10686589
- Inchi: 1S/C6H13N/c1-5(2)6(7)3-4-6/h5H,3-4,7H2,1-2H3
- InChI Key: BCEQMDPSJGINGM-UHFFFAOYSA-N
- SMILES: NC1(C(C)C)CC1
Computed Properties
- Exact Mass: 99.104799419Da
- Monoisotopic Mass: 99.104799419Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 72.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 26Ų
(1-Isopropylcyclopropyl)amine Security Information
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
(1-Isopropylcyclopropyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B231545-10mg |
(1-Isopropylcyclopropyl)amine |
1174526-66-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B231545-50mg |
(1-Isopropylcyclopropyl)amine |
1174526-66-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B231545-100mg |
(1-Isopropylcyclopropyl)amine |
1174526-66-9 | 100mg |
$ 275.00 | 2022-06-07 | ||
| A2B Chem LLC | AI11056-1g |
(1-Isopropylcyclopropyl)amine hydrochloride |
1174526-66-9 | 95% | 1g |
$164.00 | 2024-04-20 | |
| A2B Chem LLC | AI11056-5g |
(1-Isopropylcyclopropyl)amine hydrochloride |
1174526-66-9 | 95% | 5g |
$626.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1603691-1g |
1-Isopropylcyclopropanamine |
1174526-66-9 | 98% | 1g |
¥4300.00 | 2024-08-09 | |
| 1PlusChem | 1P00HEFK-1g |
1-Isopropylcyclopropan-1-amine |
1174526-66-9 | 95% | 1g |
$187.00 | 2025-02-28 | |
| 1PlusChem | 1P00HEFK-5g |
1-Isopropylcyclopropan-1-amine |
1174526-66-9 | 95% | 5g |
$721.00 | 2025-02-28 | |
| Enamine | EN300-223511-0.05g |
1-(propan-2-yl)cyclopropan-1-amine |
1174526-66-9 | 95% | 0.05g |
$204.0 | 2024-06-20 | |
| Enamine | EN300-223511-0.1g |
1-(propan-2-yl)cyclopropan-1-amine |
1174526-66-9 | 95% | 0.1g |
$213.0 | 2024-06-20 |
(1-Isopropylcyclopropyl)amine Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on (1-Isopropylcyclopropyl)amine
Introduction to (1-Isopropylcyclopropyl)amine and Its Applications in Modern Chemical Biology
The compound with the CAS number 1174526-66-9, known as (1-Isopropylcyclopropyl)amine, represents a fascinating molecule in the realm of chemical biology. This bicyclic amine derivative has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The (1-Isopropylcyclopropyl)amine molecule, characterized by its cyclopropyl ring substituted with an isopropyl group and an amine functional group, offers a versatile scaffold for the synthesis of bioactive compounds.
Recent advancements in synthetic chemistry have enabled the efficient preparation of (1-Isopropylcyclopropyl)amine, making it more accessible for various research applications. The synthesis typically involves multi-step reactions, including cyclopropanation and amination processes, which highlight the compound's synthetic utility. The presence of both the cyclopropyl and isopropyl groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets.
In the context of drug discovery, (1-Isopropylcyclopropyl)amine has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of natural products and bioactive scaffolds, suggesting potential applications in modulating biological pathways. For instance, studies have demonstrated its role in inhibiting certain enzymatic activities by acting as a competitive inhibitor or by inducing conformational changes in protein targets. This has opened up avenues for exploring its efficacy in treating various diseases, including inflammatory disorders and infectious diseases.
The pharmacological potential of (1-Isopropylcyclopropyl)amine has been further investigated through computational modeling and high-throughput screening techniques. These approaches have helped in identifying lead compounds derived from this scaffold, which can be optimized for better pharmacokinetic properties and reduced toxicity. The compound's ability to interact with specific binding sites on proteins has also been exploited in the design of targeted therapies. For example, derivatives of (1-Isopropylcyclopropyl)amine have shown promise in disrupting protein-protein interactions that are crucial for cancer cell proliferation.
Moreover, the chemical diversity inherent in (1-Isopropylcyclopropyl)amine has made it a valuable building block for medicinal chemists. By modifying its substituents or introducing additional functional groups, researchers can generate libraries of compounds with tailored biological activities. This flexibility has been particularly useful in fragment-based drug design, where small molecular fragments are linked together to form more potent drugs. The cyclopropyl ring, in particular, has been shown to enhance binding affinity due to its rigid structure and ability to fit into narrow binding pockets.
Recent studies have also highlighted the role of (1-Isopropylcyclopropyl)amine in chemical biology research. Its unique structural features make it an excellent tool for studying enzyme mechanisms and substrate recognition processes. By using labeled derivatives of this compound, researchers can track its metabolism and interactions within biological systems. This information is crucial for understanding drug metabolism and designing drugs that are more effective and have fewer side effects.
The synthesis and application of (1-Isopropylcyclopropyl)amine have also contributed to advancements in green chemistry principles. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. These methods often involve catalytic processes that improve yield while maintaining high selectivity. Such innovations align with the broader goal of making drug discovery more sustainable and environmentally friendly.
In conclusion, (1-Isopropylcyclopropyl)amine is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of life sciences and developing innovative therapeutic strategies.
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